N1-(3-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. The molecule also contains several fluorine atoms, which can significantly affect its chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The thiazole ring is aromatic and relatively stable. The fluorine atoms are highly electronegative, which could make the compound reactive under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of fluorine atoms could affect its polarity, solubility, and stability. The thiazole ring could contribute to its aromaticity and stability .Scientific Research Applications
Synthesis and Biochemical Evaluation
Chemical compounds with complex structures, including those similar to N1-(3-fluorophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide, are often synthesized and characterized for various biochemical applications. For instance, studies on celecoxib derivatives have shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the therapeutic potential of these compounds (Ş. Küçükgüzel et al., 2013).
Antimicrobial and Antitumor Activities
Compounds derived from similar structures have been evaluated for their antimicrobial activities, including against Mycobacterium smegmatis, indicating a potential route for developing new antimicrobial agents (Meltem Yolal et al., 2012). Additionally, some derivatives have shown promising antitumor activities, suggesting their utility in cancer research and potential as therapeutic agents (S. M. Gomha et al., 2016).
Radiotracer Development for PET Imaging
The development of radiotracers for positron emission tomography (PET) imaging is another area of application. Compounds with specific structural features have been synthesized and labeled for the study of cannabinoid receptors in the brain, demonstrating the potential of these molecules in neuroimaging and the study of neurological diseases (†. R. Katoch-Rouse et al., 2003).
Electrochemical and Electrochromic Properties
The introduction of various acceptor groups and copolymerization in compounds with thiadiazole and thiazolyl groups has been shown to affect their electrochemical and electrochromic properties. This research provides insights into the development of new materials for electronic and optical applications (Bin Hu et al., 2013).
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O2S/c21-14-2-1-3-15(10-14)26-18(29)17(28)25-9-8-16-11-30-19(27-16)12-4-6-13(7-5-12)20(22,23)24/h1-7,10-11H,8-9H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGVDZAQSLBGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.